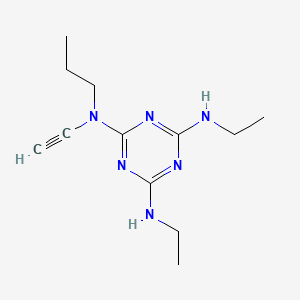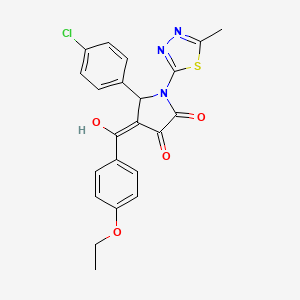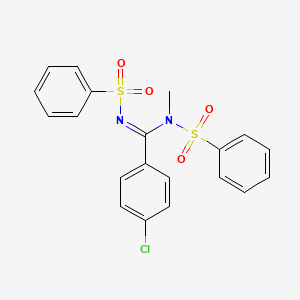
4-chloro-N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CEPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEPM is a pyrazole-based compound with a molecular weight of 308.79 g/mol.
作用機序
The exact mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators such as prostaglandins. This compound has also been shown to modulate the activity of several other targets, including the transient receptor potential vanilloid 1 (TRPV1) ion channel and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been shown to possess herbicidal activity against several weed species.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its potent pharmacological activity, which makes it a valuable tool for studying the mechanisms of inflammation and pain. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-chloro-N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential area of investigation is the development of more water-soluble analogs of this compound, which could improve its bioavailability and pharmacokinetic properties. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent and selective COX-2 inhibitors. Finally, this compound could be further investigated for its potential use in the treatment of neurodegenerative diseases and as a building block for the synthesis of novel polymeric materials.
合成法
The synthesis of 4-chloro-N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2-ethoxyaniline and 4-chloro-1-methylpyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified through column chromatography. The yield of this compound is typically around 60-70%.
科学的研究の応用
4-chloro-N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to possess herbicidal activity against several weed species. In material science, this compound has been used as a building block for the synthesis of novel polymeric materials.
特性
IUPAC Name |
4-chloro-N-(2-ethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-19-11-7-5-4-6-10(11)16-13(18)12-9(14)8-15-17(12)2/h4-8H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPPPYQFRLHQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(E)-2-phenylvinyl]isoxazole-3-carboxylate](/img/structure/B5339693.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclopropanecarboxamide](/img/structure/B5339711.png)
![7-acetyl-3-(ethylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339726.png)
![4-(4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5339727.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5339731.png)
![1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5339736.png)
![N-(2-methoxyethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5339740.png)
![6-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5339745.png)
![4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5339747.png)
![7-acetyl-6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339751.png)

![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5339762.png)
